![molecular formula C18H12Cl2N4O5S B2977384 2,4-dichloro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 450336-38-6](/img/structure/B2977384.png)
2,4-dichloro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
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Overview
Description
The compound “2,4-dichloro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a complex organic molecule. It contains several functional groups, including a nitro group (-NO2), an amide group (CONH2), and a thienopyrazole group (a five-membered ring containing sulfur and nitrogen). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. Unfortunately, without specific data, I can’t provide a detailed analysis of this compound’s molecular structure .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. The nitro group is electron-withdrawing, which can make the compound more reactive. The amide group can participate in various reactions, such as hydrolysis and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, are determined by its molecular structure. Without specific data, I can’t provide a detailed analysis of these properties for this compound .Scientific Research Applications
Antitumor and Antimicrobial Agents
Compounds with structures similar to 2,4-dichloro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide have been explored for their potent antitumor activities. For instance, benzothiazole derivatives have shown selective cytotoxicity against tumorigenic cell lines and exhibited excellent in vivo inhibitory effects on tumor growth (Yoshida et al., 2005). Similarly, new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives have been synthesized and screened for their antimycobacterial activity, showing significant potential against Mycobacterium tuberculosis (Nayak et al., 2016).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds, which are core structures in many biologically active molecules, has been a significant area of research. Studies have demonstrated the synthesis of new pyrazolopyridines, pyrazolothienopyridines, and related compounds, showcasing the diversity in chemical synthesis and potential applications in developing new pharmaceuticals and materials (Ghattas et al., 2003).
Material Science and Polymer Chemistry
Compounds with similar structural features have been utilized in material science, particularly in the synthesis of ordered polyamides through direct polycondensation. These materials have inherent viscosities and structural properties that could be leveraged in various industrial and technological applications (Ueda & Sugiyama, 1994).
Analytical and Structural Chemistry
Research has also focused on the structural analysis of similar compounds, including X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies provide insights into the molecular and electronic structures, which are crucial for designing compounds with desired properties for specific applications (Saeed et al., 2020).
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that similar compounds interact with their targets, causing changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Similar compounds have been found to have various biological activities, suggesting that this compound could potentially have a wide range of molecular and cellular effects .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,4-dichloro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O5S/c19-10-1-6-13(15(20)7-10)18(25)21-17-14-8-30(28,29)9-16(14)22-23(17)11-2-4-12(5-3-11)24(26)27/h1-7H,8-9H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDQCODEKNVLRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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